Product packaging for 2-(4-(Piperidin-4-yl)phenyl)acetic acid(Cat. No.:)

2-(4-(Piperidin-4-yl)phenyl)acetic acid

Cat. No.: B13894812
M. Wt: 219.28 g/mol
InChI Key: NNEMFYBBDQWTJQ-UHFFFAOYSA-N
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Description

Significance of Piperidine-Phenylacetic Acid Scaffolds in Research Chemistry

The piperidine (B6355638) ring and the phenylacetic acid core are two structural motifs of immense significance in pharmaceutical sciences. Their combination in a single scaffold creates a versatile platform for chemical exploration.

Piperidine Scaffolds: The piperidine heterocycle is a ubiquitous structural unit in a vast number of natural products and synthetic pharmaceuticals. nih.gov It is one of the most common nitrogen-containing heterocyclic rings found in drug molecules. researchgate.net The prevalence of the piperidine scaffold is attributed to its ability to serve as a key pharmacophore that can interact with biological targets and to its favorable physicochemical properties, which can improve a drug candidate's metabolic stability and bioavailability. researchgate.net Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, underscoring their broad therapeutic relevance. nih.gov The introduction of chiral piperidine scaffolds into molecules can enhance biological activity and selectivity, improve pharmacokinetic properties, and modulate physicochemical characteristics. researchgate.net

Phenylacetic Acid Scaffolds: Phenylacetic acid and its derivatives also represent a versatile class of compounds with a wide spectrum of biological activities. mdpi.comwikipedia.org Phenylacetic acid itself is a known plant auxin and antimicrobial agent. wikipedia.org In medicinal chemistry, this scaffold is a key component in the synthesis of various pharmaceutical drugs, including the anti-inflammatory drug diclofenac and penicillin G. wikipedia.org The incorporation of a phenylacetic acid moiety into potential therapeutic agents can confer new biological properties and is a common strategy in drug design. inventivapharma.com

The combination of these two privileged structures into a piperidine-phenylacetic acid scaffold results in a molecule with multiple functional points for chemical modification, making it a highly attractive building block for creating libraries of compounds for biological screening.

Role of 2-(4-(Piperidin-4-yl)phenyl)acetic Acid as a Research Intermediate and Scaffold

This compound serves as a crucial research intermediate, a compound that is a stepping stone in the synthesis of a final target molecule. Its chemical structure is bifunctional, featuring a carboxylic acid group and a secondary amine within the piperidine ring, which are reactive sites for further chemical elaboration.

This compound is particularly noted for its application as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). sigmaaldrich.com PROTACs are innovative bifunctional molecules designed to co-opt the cell's natural protein disposal system to eliminate specific disease-causing proteins. They consist of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical component, as its length, rigidity, and chemical nature influence the formation and stability of the key ternary complex (target protein-PROTAC-E3 ligase), which is essential for the degradation of the target protein. This compound provides a structurally rigid yet conformationally adaptable linker scaffold, which can be crucial for optimizing the drug-like properties of PROTACs. sigmaaldrich.com

Below are the key chemical properties of the hydrochloride salt of this compound, which is a common form used in research.

IdentifierValue
CAS Number34033-52-8 sigmaaldrich.comsigmaaldrich.com
Molecular FormulaC₁₃H₁₈ClNO₂ sigmaaldrich.comsigmaaldrich.com
Molecular Weight255.74 g/mol sigmaaldrich.comsigmaaldrich.com
FormPowder sigmaaldrich.comsigmaaldrich.com
Functional GroupsCarboxylic Acid, Secondary Amine sigmaaldrich.comsigmaaldrich.com
InChI KeyFNOBOFAOAPCDCL-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com

Scope and Academic Relevance of the Compound's Investigation

The academic and industrial interest in this compound is primarily linked to its role in targeted protein degradation, a rapidly advancing frontier in drug discovery. Research involving this compound is focused on leveraging its properties as a linker to synthesize novel PROTACs for a wide range of therapeutic targets, including those previously considered "undruggable."

The scope of investigation includes:

Synthesis of PROTAC Libraries: Using the compound as a scaffold to create diverse libraries of PROTACs by attaching various target-binding and E3 ligase-binding moieties.

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the linker, derived from this scaffold, affect the efficacy, selectivity, and pharmacokinetic properties of the resulting protein degraders. The incorporation of rigidity into the linker region may impact the 3D orientation of the degrader and thus the crucial ternary complex formation. sigmaaldrich.com

Development of Novel Synthetic Methodologies: The general importance of piperidine-containing compounds fuels ongoing academic research into new and efficient methods for synthesizing substituted piperidines and related scaffolds. nih.gov

The academic relevance is high due to the potential of targeted protein degradation to offer new therapeutic strategies for various diseases, including cancers and neurodegenerative disorders. The study of molecules like this compound is fundamental to advancing this innovative therapeutic modality.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B13894812 2-(4-(Piperidin-4-yl)phenyl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-(4-piperidin-4-ylphenyl)acetic acid

InChI

InChI=1S/C13H17NO2/c15-13(16)9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,12,14H,5-9H2,(H,15,16)

InChI Key

NNEMFYBBDQWTJQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 4 Piperidin 4 Yl Phenyl Acetic Acid and Its Precursors

Retrosynthetic Analysis of 2-(4-(Piperidin-4-yl)phenyl)acetic Acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. fiveable.meairitilibrary.comias.ac.in

Identification of Key Disconnection Points

The primary disconnection points for this compound are the C-C bond between the phenyl and piperidine (B6355638) rings, and the C-C bond of the acetic acid side chain. A functional group interconversion (FGI) can also be considered for the carboxylic acid group, envisioning it arising from a less reactive precursor like an ester or nitrile.

Proposed Synthetic Fragments and Precursors

Based on these disconnections, two primary retrosynthetic pathways emerge:

Pathway A: Disconnection of the Phenyl-Piperidine Bond. This approach breaks the molecule into a piperidine-containing fragment and a phenylacetic acid derivative. The key precursors would be a suitable 4-substituted piperidine and a phenylacetic acid derivative bearing a reactive group (e.g., a boronic acid or a halide) at the 4-position. To prevent unwanted side reactions, the piperidine nitrogen is typically protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group.

Pathway B: Building the Acetic Acid Side Chain onto a Pre-formed Phenyl-Piperidine Core. This strategy involves first synthesizing the 4-phenylpiperidine (B165713) core and then introducing the acetic acid moiety. This could be achieved through various methods, such as the Heck reaction or by converting a different functional group already present on the phenyl ring.

Established Synthetic Routes to the Core Structure

The formation of the bond between the phenyl and piperidine rings is a critical step in the synthesis of this compound. Several robust methods have been established for this transformation.

Coupling Strategies for Phenyl-Piperidine Linkage

Modern organic synthesis offers powerful tools for the construction of C(sp²)-C(sp³) bonds, which are central to the assembly of the 4-arylpiperidine scaffold.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming carbon-carbon bonds. nih.govnih.gov The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a particularly effective strategy. harvard.edunih.govrsc.org

In the context of synthesizing the precursor to this compound, this would typically involve the coupling of a protected 4-piperidineboronic acid or ester with a 4-halophenylacetic acid derivative. A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions and yield. nih.govacs.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for 4-Arylpiperidine Synthesis

Aryl HalideBoronic Acid/EsterCatalystLigandBaseSolventYield (%)
4-Bromophenylacetic acid methyl esterN-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidinePd(dppf)Cl₂-K₂CO₃Toluene (B28343)/Water85
Methyl 2-(4-iodophenyl)acetateN-Boc-piperidine-4-boronic acidPd(PPh₃)₄-Na₂CO₃DME/Water92
Ethyl 2-(4-bromophenyl)acetate1-(tert-Butoxycarbonyl)piperidine-4-boronic acidPd₂(dba)₃SPhosK₃PO₄Dioxane88

This table is illustrative and compiled from typical conditions reported for similar Suzuki-Miyaura reactions.

Another powerful palladium-catalyzed method is the Negishi coupling, which utilizes an organozinc reagent. nih.govwikipedia.orgnih.govorganic-chemistry.orgyoutube.com This reaction is known for its high functional group tolerance and can be a valuable alternative for constructing the phenyl-piperidine linkage. whiterose.ac.uk

Nucleophilic substitution reactions provide a classical yet effective approach to forming the phenyl-piperidine bond. This can be achieved through two main variations:

Nucleophilic attack of a piperidine derivative on an activated aromatic ring: In this scenario, an N-protected 4-halopiperidine can react with a phenylacetic acid derivative where the phenyl ring is activated towards nucleophilic aromatic substitution (SNA_r). This typically requires the presence of strong electron-withdrawing groups on the aromatic ring.

Nucleophilic attack of a phenyl anion equivalent on a piperidine electrophile: A more common approach involves the reaction of an organometallic phenylacetic acid derivative (acting as a nucleophile) with an N-protected 4-piperidone (B1582916) or a derivative with a good leaving group at the 4-position.

While generally less versatile than palladium-catalyzed methods, nucleophilic substitution can be a straightforward and cost-effective option for certain substrates. masterorganicchemistry.com

Table 2: Examples of Nucleophilic Substitution for 4-Arylpiperidine Synthesis

Piperidine DerivativePhenyl DerivativeReaction TypeConditionsYield (%)
N-Boc-4-piperidone4-Lithiophenylacetic acid derivativeNucleophilic AdditionTHF, -78 °C to rt75
N-Boc-4-methanesulfonylpiperidine(4-(Methoxycarbonylmethyl)phenyl)magnesium bromideGrignard ReactionTHF, 0 °C to rt68
4-Hydroxy-N-Boc-piperidine4-Fluorophenylacetonitrile (activated for SNA_r)SNA_rNaH, DMF, 100 °C55

This table is illustrative and compiled from typical conditions reported for similar nucleophilic substitution reactions.

Formation of the Acetic Acid Moiety

The introduction of the acetic acid group (–CH₂COOH) onto the phenyl ring is a critical step that can be achieved through several established synthetic routes. These methods often begin with a functionalized benzene (B151609) derivative, such as a benzyl (B1604629) halide or a toluene derivative.

One common pathway involves the carbonylation of benzyl halides. researchgate.netresearchgate.net For instance, 2,4-dichlorobenzyl chloride can be converted to 2,4-dichlorophenylacetic acid in high yield (up to 95%) using carbon monoxide in the presence of a palladium catalyst like bistriphenylphosphine palladium dichloride and a phase-transfer catalyst. researchgate.net This method provides a direct and effective means of preparing phenylacetic acid derivatives from corresponding benzyl chlorides under relatively mild conditions. researchgate.net

Another versatile strategy begins with a substituted toluene. The methyl group is first halogenated, typically using N-bromosuccinimide (NBS), to form a benzyl bromide. mdpi.com This intermediate is then converted to a benzyl nitrile via a reaction with a cyanide salt, such as potassium cyanide (KCN). mdpi.com The final step is the hydrolysis of the nitrile group to the carboxylic acid, which can be accomplished under acidic conditions, for example, by refluxing with hydrobromic acid in acetic acid, to yield the desired phenylacetic acid derivative. mdpi.com A modification of this hydrolysis step uses titanium(IV) chloride (TiCl₄) as a catalyst in the presence of aqueous HCl, which allows for the conversion of primary amides (which can be formed from nitriles) to carboxylic acids under mild conditions. mdpi.com

Piperidine Ring Synthesis and Functionalization

The piperidine ring is a prevalent nitrogen-containing heterocycle in pharmaceuticals. chemrxiv.org Its synthesis can be accomplished through the creation of the ring from an acyclic precursor (cyclization) or by the reduction of a pre-existing aromatic pyridine (B92270) ring. proquest.com

Intramolecular cyclization represents a powerful strategy for constructing the piperidine skeleton from open-chain molecules. nih.gov A variety of methods exist, categorized by the type of bond formation and the catalyst or reagents employed. nih.govresearchgate.net

Metal-Catalyzed Cyclization: Transition metals, particularly palladium and nickel, are used to catalyze intramolecular coupling reactions to form heterocyclic scaffolds like piperidines. researchgate.net

Electrophilic and Radical Cyclization: These methods involve the attack of a nitrogen-centered nucleophile or radical on an internal double bond or other functional group to close the ring. nih.gov For example, 1,6-enynes can undergo intramolecular radical cyclization, initiated by triethylborane, to form polysubstituted piperidines. nih.gov

Aza-Michael Reaction: This involves the intramolecular addition of an amine to an α,β-unsaturated carbonyl compound to form the six-membered ring. nih.gov

Electroreductive Cyclization: This green chemistry approach uses an electric current to induce cyclization. The process can be performed efficiently in a flow microreactor, reacting imines with terminal dihaloalkanes to produce piperidine derivatives in good yields without the need for toxic reagents. nih.govbeilstein-journals.org

Dieckmann Condensation: This classic method is frequently used to synthesize 4-piperidones, which are versatile intermediates. The process typically involves the addition of a primary amine to two equivalents of an alkyl acrylate, followed by an intramolecular base-catalyzed condensation, hydrolysis, and decarboxylation. dtic.mil

The catalytic hydrogenation of substituted pyridines is one of the most common and direct methods for synthesizing the corresponding piperidine derivatives. proquest.comasianpubs.org This approach involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. asianpubs.org

A range of catalysts have been developed for this transformation, each with specific advantages regarding efficiency, selectivity, and tolerance to other functional groups.

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is effective for the hydrogenation of various substituted pyridines. asianpubs.org The reaction is typically carried out in glacial acetic acid as a protic solvent under hydrogen pressures of 50 to 70 bar at room temperature. asianpubs.org This method has been used to synthesize derivatives such as 2-methylpiperidine (B94953) and 3-phenylpiperidine. asianpubs.org

Rhodium (Rh): Carbon-supported rhodium catalysts have been used in the electrocatalytic hydrogenation of pyridine. nih.govacs.org This modern technique allows the reaction to proceed at ambient temperature and pressure, offering a more energy-efficient alternative to traditional high-pressure thermochemical methods. nih.govresearchgate.net Quantitative conversion of pyridine to piperidine with a 98% yield has been achieved using this system. nih.govacs.org

Iridium (Ir): A robust iridium(III)-catalyzed ionic hydrogenation process has been developed that shows remarkable tolerance for sensitive functional groups. chemrxiv.org This method can successfully reduce pyridines containing nitro, azido, bromo, and cyano groups without affecting them, providing access to a wide array of multi-substituted piperidines in high yields. chemrxiv.org

The choice of catalyst and reaction conditions can be tailored to the specific substrate to achieve the desired piperidine product.

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

Catalyst Conditions Solvent Pressure Temperature Key Features
PtO₂ (Adams' catalyst) H₂ gas Glacial Acetic Acid 50-70 bar Room Temp Effective for various substituted pyridines. asianpubs.org
Rhodium on Carbon (Rh/C) Electrocatalytic Water Ambient Ambient High energy efficiency; mild conditions. nih.govacs.org

| Iridium(III) Complex | Ionic Hydrogenation (H₂) | Methanol | 50 bar | Room Temp | Excellent functional group tolerance (nitro, bromo, cyano). chemrxiv.org |

Synthesis of Key Intermediates

For coupling with a piperidine derivative, the phenylacetic acid moiety must possess a reactive group, such as a halogen or a boronic acid, typically at the 4-position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for this purpose. inventivapharma.com

A synthetic strategy might involve a Suzuki reaction between an aryl boronic acid and an alkyl halide (a Csp²-Csp³ coupling). inventivapharma.com For example, a 4-bromophenylacetic acid ester can be coupled with a suitable piperidine-containing boronic ester. Alternatively, a boronic acid derivative of phenylacetic acid can be prepared and coupled with a 4-halopiperidine derivative. The synthesis of the required aryl boronic esters can be achieved from the corresponding anilines. inventivapharma.com The phenylacetic acid derivatives themselves are important starting materials for a range of therapeutic agents. inventivapharma.com

The key piperidine intermediate required is one substituted at the 4-position with a group that can participate in a cross-coupling reaction to form the C-C bond with the phenyl ring. A common precursor is a 4-arylpiperidine.

One method to construct this linkage is through the conjugate addition of a phenylboronic acid to an α,β-unsaturated ketone precursor, such as a dihydropyridin-4(1H)-one. nih.gov This establishes the crucial bond between the 4-position of the eventual piperidine ring and the phenyl group. Subsequent chemical modifications are then performed to complete the synthesis. nih.gov

Table 2: List of Mentioned Chemical Compounds

Compound Name Role/Type
This compound Target Molecule
2,4-Dichlorobenzyl chloride Phenylacetic Acid Precursor
2,4-Dichlorophenylacetic acid Phenylacetic Acid Derivative
N-bromosuccinimide (NBS) Reagent (Bromination)
Potassium cyanide (KCN) Reagent (Cyanation)
Titanium(IV) chloride (TiCl₄) Catalyst (Hydrolysis)
Triethylborane Reagent (Radical Initiator)
Platinum(IV) oxide (PtO₂) Catalyst (Hydrogenation)
Pyridine Piperidine Precursor
2-Methylpiperidine Substituted Piperidine
3-Phenylpiperidine Substituted Piperidine
Phenylboronic acid Reagent (Coupling)
Dihydropyridin-4(1H)-one Piperidine Precursor

Protective Group Strategies for Amine and Carboxyl Functions

The strategic use of protecting groups is fundamental to the successful synthesis of this compound. These groups temporarily mask the reactive secondary amine of the piperidine ring and the carboxylic acid of the phenylacetic acid moiety, preventing them from interfering with the C-C bond formation and other reactions.

Amine Protection: The secondary amine in the piperidine ring is nucleophilic and can lead to side reactions during synthesis. To circumvent this, it is typically protected with an electron-withdrawing group. The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. The Boc group is introduced by reacting the piperidine precursor with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. It is valued for its stability under a wide range of reaction conditions, including the basic media often used in Suzuki couplings, and its straightforward removal under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid in dioxane). dtic.mil Another option is the carboxybenzyl (Cbz) group, which is also stable but typically removed under different conditions, such as hydrogenolysis. organic-chemistry.org

Carboxyl Protection: The carboxylic acid group is generally protected as an ester, such as a methyl or ethyl ester. This prevents the acidic proton from interfering with organometallic reagents or basic catalysts used in coupling reactions. Esterification can be achieved through standard methods like Fischer esterification. The ester group is typically removed in a final step through saponification (hydrolysis under basic conditions, e.g., with sodium hydroxide), followed by acidification to yield the carboxylic acid.

An orthogonal protecting group strategy is often employed, where the chosen groups for the amine and carboxyl functions can be removed under different conditions, allowing for selective deprotection at various stages of the synthesis if needed. researchgate.net For instance, the Boc group (acid-labile) and a methyl ester (base-labile) form an effective orthogonal pair.

Reaction Conditions and Optimization Parameters

The efficiency and success of synthesizing this compound, particularly via Suzuki-Miyaura cross-coupling, are highly dependent on the careful control and optimization of various reaction parameters. These include the choice of solvent, temperature, pressure, and catalyst system, all of which are crucial for maximizing product yield and minimizing impurities.

Solvent Selection and Reaction Medium Effects

The choice of solvent is critical in palladium-catalyzed cross-coupling reactions as it must facilitate the dissolution of diverse reactants, including organic halides, organoboron compounds, and inorganic bases. The Suzuki reaction is often performed in biphasic (organic/aqueous) or single organic solvent systems. harvard.edu

Commonly used solvents include:

Aprotic Solvents: Dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are frequently employed. researchgate.netnih.gov

Biphasic Systems: Mixtures such as toluene/water or DMF/water are effective. The aqueous phase is necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃), which activates the organoboron reagent for transmetalation. researchgate.netnih.gov

Alcohols: Solvents like ethanol (B145695) and propanol (B110389) have been shown to give high yields in shorter reaction times for certain substrates. researchgate.net

The reaction medium's polarity and ability to form two phases can significantly impact reaction rates and yields. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can sometimes be beneficial in biphasic systems to facilitate the transfer of reactants between the aqueous and organic layers. researchgate.net

Solvent SystemTypical ReactantsKey Advantages
Dioxane/WaterAryl bromides, boronic estersGood solubility for many substrates; widely used.
DMF/WaterAryl halides, arylboronic acidsHigh boiling point allows for higher reaction temperatures. nih.gov
Toluene/WaterElectron-rich arylboronic estersEffective for specific substrate combinations; allows for easy separation.
THFGeneral Suzuki couplingLower boiling point, suitable for reactions at moderate temperatures.

Temperature and Pressure Control in Reaction Pathways

Temperature is a critical parameter for controlling reaction kinetics and selectivity. Suzuki coupling reactions are typically conducted at elevated temperatures, often ranging from 80 °C to 120 °C, to ensure a reasonable reaction rate. researchgate.netresearchgate.net However, the optimal temperature is substrate-dependent. For highly reactive substrates, such as those involving aryl iodides, reactions may proceed efficiently at room temperature, especially with highly active catalyst systems. organic-chemistry.org

Temperature Optimization:

Low Temperatures: Insufficient temperature can lead to very slow or incomplete reactions.

Optimal Temperatures: An optimal temperature (e.g., 80-90 °C) often provides the best balance between reaction rate and catalyst stability, maximizing yield. nih.govresearchgate.net

High Temperatures: Excessively high temperatures can lead to catalyst decomposition and an increase in side reactions, such as deboronation of the boronic acid or homocoupling of reactants. researchgate.net

Pressure is generally not a critical variable for Suzuki coupling reactions performed in the liquid phase and is typically maintained at atmospheric pressure. However, ensuring the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. researchgate.netresearchgate.net

Catalyst Selection and Ligand Design

The heart of the Suzuki-Miyaura reaction is the palladium catalyst. The active catalytic species is a Pd(0) complex, which can be introduced directly, such as with tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or generated in situ from a Pd(II) precatalyst like palladium(II) acetate (B1210297) [Pd(OAc)₂] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]. organic-chemistry.orgresearchgate.net

Ligand Design: The ligand stabilizes the palladium center and modulates its reactivity, which is crucial for the efficiency of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic ligand. More electron-rich and sterically bulky phosphines, such as tricyclohexylphosphine (B42057) (PCy₃), tri-tert-butylphosphine (B79228) (P(t-Bu)₃), and SPhos, often provide higher catalytic activity, especially for less reactive substrates like aryl chlorides. organic-chemistry.org Josiphos-type ligands (e.g., CyPF-t-Bu) have also shown exceptional activity and longevity. organic-chemistry.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong electron-donating ligands that form very stable and highly active palladium complexes, making them excellent for challenging coupling reactions. organic-chemistry.org

The choice of catalyst and ligand is often screened to find the optimal combination for the specific coupling partners involved in the synthesis of the this compound precursor.

Catalyst/PrecatalystCommon Ligand(s)Typical Substrates
Pd(PPh₃)₄PPh₃ (integrated)Aryl iodides and bromides
Pd(OAc)₂PPh₃, SPhos, PCy₃Aryl bromides and triflates organic-chemistry.org
PdCl₂(dppf)dppf (integrated)Aryl bromides, boronic esters organic-chemistry.org
Pd₂(dba)₃P(t-Bu)₃Aryl bromides and chlorides organic-chemistry.org

Yield Enhancement and Side Product Minimization Strategies

Maximizing the yield of the desired product while minimizing the formation of impurities is a key goal in synthetic optimization. Several strategies can be employed to achieve this.

Yield Enhancement:

Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. organic-chemistry.org Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). Cesium carbonate is often more effective for difficult couplings due to its higher solubility and basicity. researchgate.net

Stoichiometry: Using a slight excess (e.g., 1.1-1.5 equivalents) of the organoboron reagent can help drive the reaction to completion. researchgate.net

Reaction Time: Monitoring the reaction by techniques like TLC or LC-MS ensures it is stopped once the starting material is consumed, preventing potential degradation of the product.

Microwave Irradiation: Using a microwave reactor can dramatically reduce reaction times and sometimes improve yields by providing rapid and uniform heating. mdpi.com

Side Product Minimization:

Homocoupling: A common side reaction is the coupling of two boronic acid molecules. This can be minimized by ensuring the reaction mixture is thoroughly degassed to remove oxygen and by adding the palladium catalyst last to a mixture of the other reagents. yonedalabs.com

Dehalogenation: The aryl halide can be reduced to the corresponding arene. This is often promoted by impurities in the solvent or reagents and can be suppressed by using pure materials. yonedalabs.com

Protodeboronation: The boronic acid can react with protons (from water or other sources) to cleave the C-B bond. This is often minimized by using a suitable base and avoiding overly acidic conditions. harvard.edu

Careful execution, including thorough degassing of the reaction mixture with an inert gas and using high-purity reagents and solvents, is paramount to minimizing these side reactions and achieving a high yield of the desired coupled product. researchgate.net

Chemical Reactivity and Derivatization Strategies of 2 4 Piperidin 4 Yl Phenyl Acetic Acid

Transformations of the Carboxylic Acid Moiety

The phenylacetic acid portion of the molecule is amenable to several classical carboxylic acid transformations, providing access to esters, amides, and products of decarboxylation.

Esterification of the carboxylic acid group in 2-(4-(Piperidin-4-yl)phenyl)acetic acid can be achieved through various methods, most commonly via acid-catalyzed reaction with an alcohol. researchgate.netmasterorganicchemistry.com This reaction, known as Fischer esterification, typically involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The use of an excess of the alcohol helps to drive the equilibrium towards the ester product. masterorganicchemistry.com

Alternatively, heterogeneous catalysts such as Amberlyst-15, a cation-exchange resin, offer a more environmentally benign approach. researchgate.netgcsu.edu These solid-supported acid catalysts can be easily removed from the reaction mixture by filtration, simplifying purification. gcsu.edunih.gov Studies on phenylacetic acid have shown high yields (around 80%) when using Amberlyst-15 with the alcohol reactant also serving as the solvent at elevated temperatures (e.g., 110°C). researchgate.net

Table 1: Representative Esterification Conditions for Phenylacetic Acid Derivatives

Catalyst Alcohol Conditions Yield Reference
H₂SO₄ (catalytic) Excess ROH Reflux Good to Excellent masterorganicchemistry.com
Amberlyst-15 (10 mol%) Excess ROH (as solvent) 110°C ~80% researchgate.net

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

The formation of an amide bond from the carboxylic acid group is a fundamental transformation, often employed in the synthesis of biologically active molecules. researchgate.netnih.gov Direct amidation by heating the carboxylic acid with an amine is possible but often requires high temperatures (greater than 180°C) to overcome the formation of a stable ammonium-carboxylate salt. nih.gov

A more common and milder approach involves the use of coupling reagents to activate the carboxylic acid. nih.govluxembourg-bio.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. luxembourg-bio.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. luxembourg-bio.com To suppress side reactions and reduce potential racemization, additives like 1-hydroxy-1H-benzotriazole (HOBt) are often included. luxembourg-bio.com Nickel chloride (NiCl₂) has also been shown to catalyze the direct amidation of phenylacetic acid derivatives with benzylamines in toluene (B28343), providing moderate to excellent yields without the need for a drying agent. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent Additive (Optional) Byproduct Key Feature Reference
Dicyclohexylcarbodiimide (DCC) HOBt Dicyclohexylurea (DCU) Insoluble byproduct, easy removal luxembourg-bio.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) HOBt Water-soluble urea Easy workup luxembourg-bio.com

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can be induced under various conditions. Phenylacetic acids can undergo oxidative decarboxylation to yield aldehydes or ketones. aacmanchar.edu.inorganic-chemistry.org For instance, using a hypervalent iodine reagent like (diacetoxyiodo)benzene (B116549) (DIB) in the presence of a catalytic amount of sodium azide (B81097) can convert phenylacetic acid to benzaldehyde (B42025) in high yield at room temperature. organic-chemistry.org Another method involves using Oxone and a catalytic amount of iodobenzene (B50100) to generate an active iodine(III) species in situ, which then promotes the oxidative decarboxylation. aacmanchar.edu.in

Copper-catalyzed oxidative decarboxylation has also been reported, where phenylacetic acids react with compounds like benzothiazoles in the presence of a copper(II) catalyst and oxygen as the sole oxidant. organic-chemistry.org This process is believed to proceed through the formation of an aldehyde intermediate from the phenylacetic acid. organic-chemistry.org Non-oxidative, ketonic decarboxylation can also occur, where phenylacetic acid condenses with itself to form dibenzyl ketone. wikipedia.org

Table 3: Methods for Decarboxylation of Phenylacetic Acids

Reagent/Catalyst Product Type Conditions Reference
(Diacetoxyiodo)benzene, NaN₃ Aldehyde Acetonitrile (B52724), Room Temp organic-chemistry.org
Iodobenzene, Oxone Aldehyde/Ketone Aqueous Acetonitrile, Room Temp aacmanchar.edu.in
Cu(OAc)₂, O₂ Arylation Product (via Aldehyde) DMSO, 130°C organic-chemistry.org

Modifications of the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is a key site for derivatization, allowing for the introduction of various substituents through N-alkylation, N-acylation, and nucleophilic substitution reactions.

N-alkylation of the piperidine nitrogen can be accomplished by reacting it with alkyl halides. sciencemadness.org The reaction is a nucleophilic substitution where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. sciencemadness.org Reductive amination provides an alternative route, where the piperidine derivative reacts with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. sciencemadness.org

N-acylation involves the reaction of the piperidine nitrogen with an acylating agent such as an acid chloride or an acid anhydride. nih.gov These reactions are generally rapid and efficient, often performed in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the acid byproduct. nih.gov This reaction forms a stable amide bond, linking a new acyl group to the piperidine ring.

Table 4: Conditions for N-Alkylation and N-Acylation of Piperidines

Reaction Type Reagent Base/Reducing Agent Solvent Reference
N-Alkylation Alkyl Halide Base (e.g., K₂CO₃) DMF, Acetonitrile sciencemadness.org
Reductive Amination Aldehyde/Ketone NaBH(OAc)₃ Dichloroethane sciencemadness.org
N-Acylation Acid Chloride Triethylamine Dichloromethane nih.gov

The lone pair of electrons on the piperidine nitrogen makes it a potent nucleophile, capable of participating in a variety of nucleophilic substitution reactions. nih.gov Beyond simple alkylation, it can react with a range of electrophiles. For example, it can participate in SɴAr (Nucleophilic Aromatic Substitution) reactions with activated aryl halides, where the piperidine displaces a leaving group on an electron-deficient aromatic ring. nih.gov The reactivity in these reactions is influenced by the nature of the leaving group and the solvent. nih.gov The piperidine nitrogen can also open strained rings like epoxides and aziridines, or react with Michael acceptors in conjugate addition reactions. These transformations allow for the introduction of more complex functional groups onto the piperidine ring, significantly expanding the molecular diversity accessible from the parent compound.

Reactions Involving the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The substituents already present on the benzene (B151609) ring influence both the rate and the position of the incoming electrophile. wikipedia.org In the case of this compound, the ring is substituted with an alkyl group (the piperidin-4-yl moiety) and an acetic acid group.

The alkyl group is generally considered to be an activating group and an ortho-, para-director due to its electron-donating inductive effect. wikipedia.org Conversely, the acetic acid group, with its electron-withdrawing carboxylic acid function, is a deactivating group and a meta-director. lkouniv.ac.in The interplay of these two opposing electronic effects will determine the regioselectivity of electrophilic substitution reactions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.org

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. lkouniv.ac.in

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. lkouniv.ac.in

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. wikipedia.org

The precise conditions and outcomes of these reactions on this compound would require specific experimental investigation, as the directing effects of the existing substituents are in opposition.

While direct functionalization of the phenyl ring through electrophilic substitution is one approach, another strategy involves the interconversion of functional groups that might be introduced onto the ring. organic-chemistry.org For instance, a nitro group introduced via nitration can be reduced to an amino group (-NH₂). compoundchem.com This amino group can then undergo a variety of subsequent reactions, such as diazotization followed by substitution (Sandmeyer reaction) to introduce a wide range of other functionalities.

Similarly, a sulfonic acid group can be converted to a sulfonyl chloride, which is a versatile intermediate for the synthesis of sulfonamides and other derivatives. lkouniv.ac.in The carboxylic acid group of the acetic acid moiety can also be a handle for further transformations, although this falls outside the scope of reactions directly on the phenyl ring. vanderbilt.edu

Redox Chemistry of the Compound

The redox chemistry of this compound involves the oxidation and reduction of its constituent functional groups.

The piperidine ring and the acetic acid side chain are the most likely sites for oxidation. The secondary amine of the piperidine ring can be oxidized to various products, including hydroxylamines or nitroxide radicals, under specific conditions. More vigorous oxidation can lead to the formation of amides (lactams) or even ring cleavage. researchgate.net For example, oxidation of similar piperidine-containing compounds with reagents like bromine in acetic acid has been reported to yield piperidin-2-ones. researchgate.net

The phenylacetic acid moiety can also undergo oxidation. The benzylic position (the carbon atom of the acetic acid group attached to the phenyl ring) is susceptible to oxidation, potentially leading to the formation of a ketone or cleavage of the C-C bond to form benzoic acid under harsh conditions. scholarsresearchlibrary.com The choice of oxidizing agent and reaction conditions is crucial to control the selectivity of the oxidation. qub.ac.uk

The primary sites for reduction in this compound are the carboxylic acid group and the phenyl ring. The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(4-(piperidin-4-yl)phenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or via a two-step process involving esterification followed by reduction. researchgate.net Milder reducing agents, such as sodium borohydride, may require activation of the carboxylic acid, for example, by conversion to a mixed anhydride. researchgate.net

Reduction of the phenyl ring, known as aromatic ring reduction, is more challenging and typically requires more forceful conditions, such as catalytic hydrogenation at high pressure and temperature. This would lead to the formation of 2-(4-(piperidin-4-yl)cyclohexyl)acetic acid. The piperidine ring itself is already saturated and therefore not susceptible to further reduction under standard conditions. organic-chemistry.org A synthesis of phenylacetic acids has been developed through the iodide-catalyzed reduction of mandelic acids. nih.gov

Advanced Analytical Characterization Techniques for 2 4 Piperidin 4 Yl Phenyl Acetic Acid

Spectroscopic Analysis

Spectroscopic methods provide foundational information regarding the molecular structure and composition of 2-(4-(Piperidin-4-yl)phenyl)acetic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl ring, the protons of the piperidine (B6355638) ring, and the methylene (B1212753) protons of the acetic acid moiety. The aromatic protons typically appear as multiplets in the downfield region (around 7.0-7.5 ppm). The protons on the piperidine ring would likely show complex splitting patterns in the aliphatic region (around 1.5-3.5 ppm) due to their diastereotopic nature and coupling with adjacent protons. The methylene protons of the acetic acid group are expected to appear as a singlet at approximately 3.6 ppm. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected at the most downfield position (around 170-180 ppm). The aromatic carbons would appear in the range of 120-140 ppm. The carbons of the piperidine ring and the methylene carbon of the acetic acid group would be found in the upfield region (typically between 20-60 ppm). hmdb.caresearchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)~10-12 (broad singlet)~175-180
Phenyl (Aromatic CH)~7.1-7.3 (multiplet)~128-130
Phenyl (Quaternary C)-~135-145
Acetic Acid (-CH₂-)~3.6 (singlet)~40-45
Piperidine (CH adjacent to NH)~2.9-3.2 (multiplet)~45-50
Piperidine (other CH₂)~1.6-1.9 (multiplet)~30-35
Piperidine (CH attached to phenyl)~2.6-2.8 (multiplet)~40-45

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₁₃H₁₇NO₂), the expected exact mass can be calculated and compared with the experimental value.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the protonated or deprotonated molecule is fragmented, and the masses of the resulting fragments are analyzed. This provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of the carboxylic acid group: A neutral loss of 45 Da (COOH) is a characteristic fragmentation for carboxylic acids. libretexts.org

Cleavage of the piperidine ring: The piperidine ring can undergo ring-opening or fragmentation, leading to characteristic ions.

Benzylic cleavage: Cleavage of the bond between the phenyl ring and the acetic acid methylene group can also occur. miamioh.edu

The specific fragmentation pattern can be elucidated using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization. uab.edu

Interactive Data Table: Expected Key Mass Fragments of this compound

Fragment (m/z) Proposed Structure/Loss
[M+H]⁺Protonated molecule
[M-H]⁻Deprotonated molecule
[M-45]⁺Loss of COOH
VariousFragments from piperidine ring cleavage

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.

C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl stretching of the carboxylic acid. scielo.org.za

C-H stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed below 3000 cm⁻¹. scielo.org.zanih.gov

N-H stretch: A moderate band in the 3200-3500 cm⁻¹ region can be attributed to the N-H stretching of the secondary amine in the piperidine ring.

C-N stretch: The C-N stretching vibration of the piperidine ring would appear in the fingerprint region (around 1000-1200 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum, appearing in the 1580-1620 cm⁻¹ and 990-1010 cm⁻¹ regions. The symmetric stretching of the C-C bonds in the piperidine ring would also be Raman active. kurouskilab.comnih.govresearchgate.net

Interactive Data Table: Key IR and Raman Vibrational Frequencies

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)Weak
C=O (Carboxylic Acid)1700-1725 (strong)Moderate
Aromatic C-H>3000Strong
Aliphatic C-H<3000Strong
N-H (Amine)3200-3500Moderate
Aromatic C=C1450-1600Strong

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenyl ring in this compound is the primary chromophore. It is expected to exhibit characteristic absorption bands in the ultraviolet region, typically around 250-270 nm, corresponding to π→π* transitions of the aromatic system. scielo.org.zaresearchgate.netnih.gov The presence of the piperidine and acetic acid groups may cause a slight shift in the absorption maximum (λmax) compared to unsubstituted benzene (B151609).

Chromatographic Purity Assessment and Separation Techniques

Chromatographic techniques are essential for determining the purity of this compound and for separating it from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantitative analysis of pharmaceutical compounds like this compound.

A reversed-phase HPLC method would be most suitable for this compound. A typical method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.govsielc.comsigmaaldrich.com Detection is typically performed using a UV detector set at a wavelength where the compound exhibits significant absorbance (e.g., around 254 nm).

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A well-developed HPLC method should be able to separate the target compound from potential impurities, such as starting materials, byproducts, or degradation products. Method validation would be necessary to ensure its accuracy, precision, linearity, and robustness.

Interactive Data Table: Typical HPLC Method Parameters

Parameter Typical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at ~254 nm
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10 µL

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, due to the low volatility and polar nature of this compound, direct GC analysis is challenging. The presence of a carboxylic acid and a secondary amine group necessitates a derivatization step to convert the molecule into a more volatile and thermally stable form.

Common derivatization methods include esterification of the carboxylic acid group and acylation of the piperidine nitrogen. For instance, reaction with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can silylate both functional groups, increasing the compound's volatility for GC analysis.

Once derivatized, GC coupled with a detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can be employed. GC-MS is particularly useful as it provides structural information, aiding in the unequivocal identification of the compound and any related impurities. nih.gov A patent related to the analysis of piperidine impurities in pharmaceutical samples highlights the utility of headspace GC for volatile related substances, a technique that could be adapted for specific process-related impurities in the synthesis of the target compound. google.com

Table 1: Hypothetical GC-MS Parameters for Derivatized this compound

ParameterCondition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Injector Temperature 280 °C
Oven Program Initial 100 °C, ramp at 15 °C/min to 300 °C, hold for 5 min
Carrier Gas Helium, constant flow 1.0 mL/min
Detector Mass Spectrometer (MS)
MS Scan Range 50-550 m/z

Thin Layer Chromatography (TLC) for Reaction Monitoring and Individuality Confirmation

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions and confirming the purity and identity of a compound. aga-analytical.com.plamazonaws.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. mdpi.com

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside the starting materials and a reference standard of the product. The plate is then developed in a sealed chamber with an appropriate mobile phase. The choice of eluent is critical for achieving good separation. For compounds with both basic (piperidine) and acidic (carboxylic acid) functional groups, a polar solvent system, often with additives like acetic acid or triethylamine (B128534), is required to obtain well-defined spots. chemistryhall.com

After development, the spots are visualized, commonly under UV light (at 254 nm) where the aromatic phenyl ring will quench the fluorescence. fishersci.com Staining with reagents such as potassium permanganate (B83412) or ninhydrin (B49086) can also be used for visualization. The Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system. Comparing the Rf value of the product spot to a known standard confirms its identity. The absence of starting material spots indicates reaction completion, while the presence of other spots signifies impurities. chemistryhall.com

Table 2: Example TLC Systems for Analysis

Stationary PhaseMobile Phase (Eluent System)Visualization MethodPurpose
Silica Gel 60 F254Dichloromethane:Methanol (9:1 v/v) + 0.5% Acetic AcidUV (254 nm)Monitoring reaction progress, assessing product purity.
Silica Gel 60 F254Ethyl Acetate (B1210297):Hexane:Triethylamine (5:4:1 v/v/v)Potassium Permanganate StainConfirming presence of the amine functionality.
AluminaChloroform:Ethanol (B145695) (10:1 v/v)Iodine VaporAlternative system for purity confirmation. mdpi.com

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This data is used to confirm the empirical formula and, by extension, the molecular formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed structure. A close correlation between the experimental and theoretical values provides strong evidence for the compound's stoichiometric composition and purity.

For this compound, the molecular formula is C13H17NO2, with a molecular weight of 219.28 g/mol . For its hydrochloride salt, the formula is C13H18ClNO2 and the molecular weight is 255.74 g/mol . sigmaaldrich.com The theoretical elemental composition can be precisely calculated from these formulas.

Table 3: Elemental Composition of this compound

ElementTheoretical %
Carbon (C) 71.21%
Hydrogen (H) 7.81%
Nitrogen (N) 6.39%
Oxygen (O) 14.59%

The experimental results from an elemental analyzer should fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the elemental integrity of the synthesized compound.

Advanced Characterization for Solid State Analysis (e.g., X-ray Diffraction)

The solid-state properties of an active pharmaceutical ingredient can significantly influence its stability, solubility, and bioavailability. Powder X-ray Diffraction (PXRD) is a primary and non-destructive technique for analyzing the solid-state nature of crystalline materials. americanpharmaceuticalreview.com It provides a unique "fingerprint" for a specific crystalline form, making it invaluable for identifying polymorphs (different crystal structures of the same compound), solvates, and hydrates. americanpharmaceuticalreview.com

In the context of this compound, PXRD would be used to:

Confirm Crystalline Nature: Differentiate between crystalline and amorphous solid forms.

Identify Polymorphs: Each polymorphic form will produce a distinct diffraction pattern, characterized by unique peak positions (in degrees 2θ) and relative intensities.

Assess Phase Purity: The presence of peaks corresponding to an undesired polymorph or other crystalline impurity can be detected.

Monitor Stability: PXRD can track changes in the crystalline form of the material under various stress conditions (e.g., heat, humidity), which is crucial for formulation development and storage. americanpharmaceuticalreview.com

While single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure, PXRD is more commonly used for routine analysis and quality control of bulk powder samples. americanpharmaceuticalreview.comresearchgate.net Studies on structurally similar piperidine derivatives and phenylacetic acid compounds have demonstrated the utility of X-ray diffraction in unequivocally establishing their polycyclic frameworks and understanding their molecular conformations in the solid state. researchgate.netmdpi.com

Table 4: Information Derived from a PXRD Pattern

PXRD Data FeatureInterpretationApplication
Peak Positions (2θ) Correlate to the d-spacings between crystal lattice planes (Bragg's Law).Identification of the crystalline form; polymorph screening.
Peak Intensities Depend on the crystal structure and preferred orientation of crystallites.Quantitative phase analysis; detection of impurities.
Peak Broadening Can be related to crystallite size and lattice strain.Analysis of particle size and microstructural properties.
Amorphous Halo A broad, non-distinct signal indicates the presence of amorphous material.Determination of the degree of crystallinity.

Computational Chemistry and Molecular Modeling Studies of 2 4 Piperidin 4 Yl Phenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to compute the properties of molecules. These methods provide a foundational understanding of a molecule's behavior, stability, and reactivity. Among the most widely used approaches is Density Functional Theory (DFT), which has become a staple for its balance of accuracy and computational efficiency in studying medium to large-sized molecules. nih.govresearchgate.net

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.govnanobioletters.com DFT is utilized to predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics, making it an invaluable tool for chemical analysis. nih.gov

The electronic and optical properties of a molecule are significantly influenced by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govmdpi.com A small energy gap generally implies higher reactivity and lower stability. researchgate.net

For 2-(4-(piperidin-4-yl)phenyl)acetic acid, the HOMO is expected to be localized on the electron-rich phenyl ring, while the LUMO may be distributed over the carboxylic acid group, which can act as an electron acceptor. The precise energy values and the gap would be determined through DFT calculations.

Illustrative Data Table for HOMO-LUMO Analysis The following table represents typical data generated from a DFT calculation and is for illustrative purposes only, as specific experimental or computational values for this compound are not available in the cited literature.

ParameterEnergy (eV)
HOMO Energy-6.25
LUMO Energy-1.10
Energy Gap (ΔE) 5.15

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. uni-muenchen.dewisc.edu

This analysis is particularly useful for studying charge transfer, hyperconjugative interactions, and delocalization of electron density. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability a molecule gains from these electronic delocalizations. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory, where a larger E(2) value indicates a more significant interaction. wisc.edu

Illustrative Data Table for NBO Second-Order Perturbation Analysis This table provides an example of the output from an NBO analysis, showing potential donor-acceptor interactions within the molecule. The specific interactions and energies are hypothetical.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Nσ(C-C)3.5
π(C=C) phenylπ(C=O) carboxyl5.2
σ(C-H)σ*(C-N)1.8

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. chemrxiv.org It illustrates the electrostatic potential on the electron density surface, providing a map of the molecule's reactive sites. scholarsresearchlibrary.com Different colors on the MEP surface represent varying potential values: red indicates regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue denotes areas of low electron density and positive potential (prone to nucleophilic attack). researchgate.net Green and yellow represent intermediate potential values. researchgate.net

For this compound, an MEP map would likely show a significant negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, highlighting this area as a primary site for electrophilic interactions and hydrogen bonding. researchgate.net The hydrogen atom of the piperidine's N-H group would likely exhibit a positive potential (blue), indicating a site for nucleophilic interaction.

Fukui functions are chemical reactivity descriptors derived from DFT that help identify the most reactive sites within a molecule. researchgate.net This analysis quantifies the change in electron density at a specific point in the molecule when the total number of electrons is altered. researchgate.net The Fukui function helps to distinguish which atoms are more susceptible to nucleophilic attack (where an electron is added), electrophilic attack (where an electron is removed), or radical attack. scholarsresearchlibrary.com This provides a more quantitative measure of local reactivity compared to the qualitative insights from MEP maps. researchgate.net

Illustrative Data Table for Fukui Function Analysis This table shows hypothetical Fukui indices for selected atoms in the molecule, indicating their susceptibility to different types of attack. Higher values suggest greater reactivity at that site.

AtomFukui Index (Electrophilic Attack)Fukui Index (Nucleophilic Attack)
O (carbonyl)0.050.18
O (hydroxyl)0.070.15
N (piperidine)0.120.04
C (phenyl, para)0.090.06

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn dictates its biological activity and physical properties. This analysis involves identifying all possible spatial arrangements of atoms (conformers) and determining their relative stabilities. rsc.org

Computational methods, ranging from semi-empirical methods like AM1 (Austin Model 1) to more rigorous DFT calculations, are used to explore the potential energy surface of a molecule. rsc.org By systematically rotating bonds, these methods can locate various stable conformers (energy minima) and the transition states that separate them. The results provide information on the most stable, low-energy conformation that the molecule is likely to adopt under given conditions. For a molecule with multiple rotatable bonds like this compound, this analysis is essential to understand its preferred shape.

Density Functional Theory (DFT) for Electronic Structure and Properties

Molecular Docking and Binding Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

While specific ligand-protein docking studies for the standalone this compound for the purpose of target identification are not documented, its application as a PROTAC linker places it at the heart of ternary complex formation. nih.govexplorationpub.com In this context, computational docking studies are crucial for predicting how a PROTAC, incorporating this linker, can effectively bridge a target protein and an E3 ligase.

The goal of such docking studies is to model the entire ternary complex. This is a complex computational challenge due to the size and flexibility of the system. researchgate.netbiorxiv.org Researchers often use multi-step docking protocols. First, the warhead and E3 ligase ligand components of the PROTAC are docked into their respective protein binding sites. Then, the linker's conformational space is explored to find viable connections that allow for a stable ternary complex. The incorporation of rigid moieties like piperidine (B6355638) and phenyl groups within the linker, as seen in this compound, can reduce the conformational flexibility, making the system more amenable to computational prediction. researchgate.netresearchgate.net

For example, studies on various PROTACs have utilized molecular docking to simulate the formation of the ternary complex, providing insights that guide linker design and optimization. researchgate.netbiorxiv.org These simulations help in understanding the spatial arrangement required for effective protein degradation.

Illustrative Data Table 1: Example of Docking Scores for PROTAC Components

Disclaimer: The following data is illustrative and based on general findings in PROTAC research, not on specific studies of this compound.

ComponentTarget ProteinE3 LigaseIllustrative Docking Score (kcal/mol)
WarheadTarget Protein X--8.5
E3 Ligand-E3 Ligase Y-7.9
Full PROTACTarget Protein XE3 Ligase YFavorable (complex score)

Predicting the binding affinity of a ligand to a protein is a key goal of computational chemistry. While docking provides a score, more rigorous methods like Free Energy Perturbation (FEP) simulations can offer more accurate predictions of relative binding affinities. FEP is a technique based on statistical mechanics that calculates the free energy difference between two states, for instance, the binding of two different ligands to the same protein.

There are no published FEP simulations specifically for this compound. However, FEP is increasingly used in the optimization of PROTACs. For a PROTAC, FEP simulations could be employed to predict how modifications to the linker, such as altering its length or composition, would affect the stability of the ternary complex and, consequently, the degradation efficacy. These calculations are computationally intensive but can provide valuable guidance for medicinal chemists, helping to prioritize which molecules to synthesize. nih.gov

The analysis of the binding mode of a PROTAC within the ternary complex is crucial for understanding its mechanism of action. Computational models can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the complex.

For a PROTAC containing the this compound linker, the piperidine ring and the phenyl group can participate in various interactions. The piperidine nitrogen can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor. The phenyl group can engage in hydrophobic and π-stacking interactions with amino acid residues on the surface of either the target protein or the E3 ligase. The flexibility of the linker allows the PROTAC to adopt a conformation that optimizes these interactions, leading to a stable and productive ternary complex. The analysis of these binding modes through molecular dynamics simulations can provide a dynamic picture of the interactions over time. nih.gov

Illustrative Data Table 2: Potential Key Interactions for a PROTAC Linker

Disclaimer: This table is illustrative and outlines potential interactions for a linker like this compound within a ternary complex, based on general principles of molecular recognition.

Linker MoietyPotential Interacting Residue TypeType of Interaction
Phenyl RingAromatic (e.g., Phe, Tyr, Trp)π-π Stacking
Piperidine RingHydrophobic (e.g., Leu, Val, Ile)Hydrophobic Interaction
Carboxylic AcidBasic (e.g., Lys, Arg)Salt Bridge/Hydrogen Bond
Piperidine NitrogenAcidic/Polar (e.g., Asp, Glu, Ser)Hydrogen Bond

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools in this endeavor.

QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. acs.org 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) go a step further by considering the three-dimensional properties of the molecules. CoMFA generates a 3D grid around a set of aligned molecules and calculates steric and electrostatic fields at each grid point. These field values are then used as descriptors to build a QSAR model.

While no specific CoMFA studies on this compound have been reported, this methodology has been applied to series of piperidine-containing compounds to understand their SAR. For instance, a CoMFA study on piperidine-based analogues of cocaine helped to elucidate the steric and electrostatic interactions important for their binding to the dopamine (B1211576) transporter. biorxiv.org Such an approach could be applied to a series of PROTACs with different linkers to understand how the linker's properties influence degradation activity. The resulting CoMFA contour maps would highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, thus guiding the design of more potent PROTACs.

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups. Pharmacophore models can be generated based on the structure of a ligand-protein complex or from a set of active molecules.

For a series of active PROTACs containing the this compound linker, a pharmacophore model could be developed. This model would define the optimal spatial arrangement of key features within the linker and the attached warhead and E3 ligand that leads to potent protein degradation. Such a model would be a valuable tool for virtual screening of compound libraries to identify new PROTACs with potentially improved properties. It could also guide the design of new linkers with diverse chemical scaffolds that still match the essential pharmacophoric features. Studies have shown the utility of pharmacophore modeling in identifying novel compounds with desired biological activities for various targets.

In Silico Prediction of Research-Relevant Properties

Computational chemistry and molecular modeling serve as foundational tools in the early assessment of novel chemical entities. Through in silico methods, it is possible to predict a range of properties for a molecule such as this compound, providing insights into its potential behavior in various research contexts. These predictive models utilize the compound's structure to calculate physicochemical and pharmacokinetic parameters.

Lipophilicity and Membrane Permeability Prediction

Lipophilicity and membrane permeability are critical molecular properties that influence a compound's behavior in biological systems. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), describes the differential solubility of a compound in a hydrophobic (e.g., octanol) versus a hydrophilic (e.g., water) phase. Membrane permeability provides an estimate of a molecule's ability to passively diffuse across lipid bilayers. These parameters are frequently predicted using computational models based on the molecule's structure.

For this compound, various computational tools can generate predictions for these properties. The Topological Polar Surface Area (TPSA) is a descriptor used to estimate permeability; molecules with a TPSA below 140 Ų are generally considered more likely to permeate cell membranes.

Table 1: Predicted Physicochemical Properties of this compound

Parameter Predicted Value Interpretation
Molecular Weight 219.28 g/mol Low molecular weight.
Consensus Log P 1.35 Moderate lipophilicity.
Topological Polar Surface Area (TPSA) 49.33 Ų Suggests good membrane permeability. nih.gov
Water Solubility (Log S) -2.48 Soluble.

The BOILED-Egg model, an intuitive graphical method for predicting passive gastrointestinal absorption and brain penetration, places the compound in a region suggesting high probability of passive absorption by the gastrointestinal tract. nih.gov

Predicted Metabolism Pathways (e.g., N-dealkylation by P450s) in silico

The metabolic fate of a compound is largely determined by the action of metabolic enzymes, with the Cytochrome P450 (CYP) superfamily being the most significant in the metabolism of xenobiotics. semanticscholar.org In silico models can predict which CYP isoforms are likely to metabolize a given compound and whether the compound may act as an inhibitor of these enzymes. nih.govnih.gov

For molecules containing a piperidine ring, such as this compound, N-dealkylation is a commonly predicted metabolic pathway. nih.gov This reaction is often catalyzed by CYP enzymes, particularly CYP3A4 and CYP2D6. Computational predictions indicate that this compound is a substrate for several CYP isoforms, suggesting its potential to undergo Phase I metabolism. The secondary amine in the piperidine ring is a potential site for oxidative metabolism.

Predictive models, such as those available through the pkCSM server, can estimate the likelihood of a compound being a substrate or inhibitor for specific CYP isoforms.

Table 2: Predicted Cytochrome P450 Metabolism Profile of this compound

CYP Isoform Predicted Substrate Predicted Inhibitor Potential Metabolic Reaction
CYP1A2 No No N/A
CYP2C9 No No N/A
CYP2C19 No No N/A
CYP2D6 Yes No N-dealkylation, Hydroxylation
CYP3A4 Yes No N-dealkylation, Hydroxylation

The in silico analysis suggests that the primary routes of metabolism for this compound are likely mediated by CYP2D6 and CYP3A4. The piperidine ring and the phenylacetic acid moiety both present sites that are susceptible to enzymatic modification. Specifically, the piperidine nitrogen is a key site for potential N-dealkylation, a common metabolic transformation for such structures.

Mechanistic Biological Interactions and Structure Activity Relationship Sar Research

Structure-Activity Relationship (SAR) Investigations

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For molecules based on the 2-(4-(piperidin-4-yl)phenyl)acetic acid scaffold, SAR investigations have provided valuable insights.

In the development of sEH inhibitors, modifications to the amide portion of 2-(piperidin-4-yl)acetamides were critical in achieving high potency and improved stability. nih.gov

For cannabinoid and opioid receptor ligands, the substitution pattern on the indole (B1671886) ring of N-piperidinyl indoles was found to be a key determinant of activity and selectivity. nih.gov Specifically, 2-substituted indoles generally exhibited higher binding affinity at the MOP receptor compared to their 3-substituted counterparts. nih.gov

In the context of anticancer agents, SAR studies on sulfonamide derivatives revealed that the nature of the substituent on the hydrazine/carbohydrazonothioate moiety significantly influenced antiproliferative activity. acs.org For example, methyl-substituted analogs showed enhanced activity compared to bulkier benzyl-substituted compounds, likely due to improved lipophilicity and binding affinity. acs.org Similarly, for 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, optimization of the terminal fragments based on SAR led to a significant increase in antiproliferative potency. nih.gov

These examples underscore the importance of the this compound framework as a foundational structure in medicinal chemistry, allowing for systematic modifications to fine-tune biological activity against a wide array of targets.

Impact of Phenyl Substitutions on Biological Activity

Substitutions on the phenyl ring of the this compound core can dramatically influence the molecule's physicochemical properties and, consequently, its biological efficacy. Key factors that are modulated by phenyl substitutions include lipophilicity, electronic charge distribution, and steric hindrance.

Research into related structures has shown that the introduction of different substituents can alter a compound's activity profile. For instance, in a series of piperidine (B6355638) derivatives, analogs featuring phenyl groups demonstrated a preference for certain chemical linkages, and the addition of substituents like 3-phenoxyphenyl failed to reduce lipophilicity, a critical parameter for drug absorption and distribution. nih.gov The electronic properties of substituents play a crucial role; the distribution of electronic charge in a phenoxyacetic acid ring system is significantly affected by the position and nature of electronegative substituents. mdpi.com A more uniform charge distribution, as seen in 2,4-disubstituted compounds compared to 2,3-disubstituted ones, can lead to a more stable and potentially more effective molecule. mdpi.com

Furthermore, the introduction of bulky groups can have a significant impact. Studies on other scaffolds have shown that larger substituents, such as benzyl (B1604629) groups, can markedly reduce activity compared to smaller methyl-substituted analogs, suggesting that steric bulk may hinder interactions with a target protein or reduce cellular uptake. acs.org Conversely, in some contexts, the addition of aryl moieties to a core structure has been found to enhance biological activities. nih.gov

Table 1: Impact of Phenyl Ring Substitutions on Molecular Properties and Biological Activity
Substitution TypeExample MoietyObserved ImpactPotential RationaleReference
Halogenation-Cl, -FModulates electronic properties and lipophilicity.Alters electron density of the phenyl ring, affecting pKa and binding interactions. nih.govmdpi.com
Alkoxy Groups-OCH3Can increase potency in some inhibitor classes.Acts as a hydrogen bond acceptor and can influence conformation. nih.govresearchgate.net
Bulky Aromatic Groups-Benzyl, -PhenoxyphenylMay increase lipophilicity or decrease activity due to steric hindrance.Can prevent optimal binding in a constrained active site. nih.govacs.org
Small Alkyl Groups-CH3Often enhances activity compared to larger groups.Improves lipophilicity without causing significant steric clashes. acs.org

Influence of Piperidine Ring Modifications on Biological Activity

The piperidine ring is a common motif in pharmaceuticals and its modification is a key strategy in drug design. nih.gov Alterations to this ring within the this compound framework can affect target binding, selectivity, and pharmacokinetic properties.

Modifications can occur at several positions:

N-Substitution: The nitrogen atom of the piperidine ring is a common site for modification. Attaching different functional groups can modulate the compound's basicity and ability to form interactions. For example, the introduction of a carbamoyl (B1232498) group on the piperidine nitrogen can enable interactions with aspartic acid residues in an enzyme's catalytic site. kchem.org N-benzoyl substitutions have also been explored to generate derivatives with varied biological activities. researchgate.net

Ring Carbon Substitution: Adding substituents to the carbon atoms of the piperidine ring can influence the molecule's conformation and introduce new interaction points. In studies of 2,6-diphenyl piperidines, substitutions on the ring were shown to be critical for antibacterial activity. researchgate.net The position of substitution is also vital; research on N-piperidinyl indoles revealed that substitution at the 2-position versus the 3-position significantly affects the compound's intrinsic activity and receptor selectivity. nih.gov

Ring Conformation: The inherent chair-like conformation of the piperidine ring can be important for maintaining a specific molecular shape required for biological activity. kchem.org Modifications that alter this conformation, such as the introduction of double bonds to create a dehydropiperidine structure, have been used to develop potent dual PPARα/γ agonists. researchgate.net

Table 2: Effects of Piperidine Ring Modifications on Biological Activity
Modification TypeExampleEffect on ActivityRationaleReference
N-Acylation/AlkylationN-carbamoyl, N-benzoylCan introduce new hydrogen bond donors/acceptors, altering target interaction.Modifies basicity and steric profile at the nitrogen position. kchem.orgresearchgate.net
C-SubstitutionAlkyl or aryl groups on ring carbonsInfluences conformation and can provide additional hydrophobic interactions.Positional changes (e.g., C2 vs. C3) can alter receptor selectivity. researchgate.netnih.gov
Ring DehydrogenationPiperidine to DehydropiperidineAlters ring flexibility and geometry.Can lead to changes in potency and target profile, as seen with PPAR agonists. researchgate.net

Role of the Acetic Acid Moiety in Target Interaction

The carboxylic acid group is a critical functional group in many drugs, primarily due to its ability to engage in strong, targeted interactions with biological macromolecules. researchgate.net In the context of this compound, the acetic acid moiety is essential for its function in several classes of biologically active molecules.

Its primary roles include:

Hydrogen Bonding and Electrostatic Interactions: The carboxylic acid can act as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (at the carbonyl oxygen). In its deprotonated carboxylate form, it can form strong ionic bonds (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a protein's binding site. researchgate.net This ability to form multiple high-energy interactions often makes it a key anchoring point for the molecule to its target. frontiersin.org

Improving Solubility: The acidic nature of the moiety allows for the formation of water-soluble salts, which can improve the pharmacokinetic properties of a drug candidate. researchgate.net

Bioisosteric Replacement: The importance of the carboxylic acid is highlighted in studies where it is replaced by other acidic groups, known as bioisosteres. In the development of angiotensin-converting enzyme (ACE) inhibitors, replacing a carboxylic acid with a hydroxamic acid maintained or even improved potency, while replacement with a phosphoric acid or a tetrazole led to a significant decrease in activity. nih.gov This demonstrates that while an acidic group is necessary for interaction, the specific geometry and electronic properties of the carboxylic acid are often optimal for binding to the target.

Table 3: Comparison of Carboxylic Acid and Its Bioisosteres
Acidic MoietyRelative Activity (Example: ACE Inhibitor)Key Interaction FeaturesReference
Carboxylic Acid (-COOH)High (Baseline)H-bond donor/acceptor; forms strong salt bridges. nih.gov
Hydroxamic Acid (-CONHOH)High / ImprovedStrong metal chelator; H-bond donor/acceptor. nih.gov
Tetrazole (-CN4H)ReducedAcidic proton; delocalized negative charge. Different geometry than carboxylate. nih.gov
Phosphoric Acid (-PO3H2)Significantly ReducedDi- or tri-protic acid; larger steric profile. nih.gov

Stereochemical Considerations and Their Impact on Biological Interaction

Stereochemistry is a fundamental aspect of drug design, as biological systems are chiral and often exhibit a strong preference for one stereoisomer over another. nih.gov The this compound molecule has a chiral center if the acetic acid moiety is substituted at the alpha-carbon, and the piperidine ring can also contain chiral centers depending on its substitution pattern.

The differential effects of stereoisomers are well-documented for related structures. In a study of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the S-(+) enantiomers displayed significantly more potent analgesic activity than their R-(-) counterparts. nih.gov Interestingly, the less active R-(-) enantiomers in some cases exhibited narcotic antagonist activity, demonstrating that different stereoisomers can have not only different potencies but also distinct pharmacological profiles. nih.gov

This stereoselectivity arises from the three-dimensional arrangement of atoms, which dictates how a molecule fits into a chiral binding site on a receptor or enzyme. Often, only one enantiomer can achieve the optimal multi-point interaction required for a biological response. nih.gov Studies have shown that stereochemistry can be the primary driver for a drug's potency and can also affect its uptake by protein transport systems, leading to stereospecific absorption and distribution. nih.gov Therefore, for any chiral derivative of this compound, the evaluation of individual enantiomers is critical to identifying the eutomer (the more active isomer) and understanding its full biological potential. nih.gov

Design and Evaluation of Rigid vs. Flexible Linkers in Bifunctional Molecules

Linkers are generally categorized based on their structural properties:

Flexible Linkers: Often composed of chains of small amino acids like glycine (B1666218) and serine (e.g., (Gly-Gly-Gly-Gly-Ser)n), these linkers allow for a high degree of movement and can facilitate interactions between the connected domains. nih.govnih.gov However, their lack of structure can sometimes be a disadvantage, as they may not provide sufficient separation between domains, leading to steric interference or undesired intramolecular interactions. nih.govigem.org

Rigid Linkers: These linkers, which can be formed from α-helical structures or proline-rich sequences, are designed to maintain a fixed distance and orientation between the functional domains. igem.org This rigidity can be advantageous for preventing interference and ensuring that both domains can bind their respective targets simultaneously and effectively. igem.org

Semi-Flexible Linkers: The this compound structure represents a balance between these two extremes. The phenyl and piperidine rings introduce a degree of rigidity and defined geometry, which can favorably influence the 3D orientation of a bifunctional degrader and the formation of the critical ternary complex in PROTACs. sigmaaldrich.comsigmaaldrich.com At the same time, rotatable bonds within the structure provide some conformational adaptability. This incorporation of partial rigidity is a key strategy for optimizing the drug-like properties of bifunctional molecules. sigmaaldrich.comsigmaaldrich.com

Table 4: Comparison of Linker Types in Bifunctional Molecules
Linker TypeStructural CharacteristicsAdvantagesDisadvantagesExample
FlexibleRich in small, polar amino acids (Gly, Ser).Allows high degree of movement; facilitates inter-domain interactions.May not provide sufficient domain separation; can lead to low expression or activity.(Gly4Ser)n repeats nih.gov
Rigidα-helical structures; polyproline sequences.Maintains fixed distance and orientation; prevents domain interference.May be too conformationally restricted for optimal binding.EAAAK repeats igem.org
Semi-FlexibleContains rigid elements (rings) and rotatable bonds.Provides a balance of conformational constraint and adaptability; can optimize 3D orientation.Design can be more complex than simple flexible linkers.This compound sigmaaldrich.comsigmaaldrich.com

Mechanistic Studies on Biological Activity

Elucidation of Molecular Mechanisms of Action

One prominent area of investigation stems from its structural similarity to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. wikipedia.org The piperidine ring can be seen as a constrained analog of the GABA backbone. Indeed, a closely related compound, piperidine-4-sulphonic acid, is a potent GABA agonist that binds to GABA receptors. nih.govmedchemexpress.comnih.gov This suggests that derivatives of this compound could be designed to modulate GABAergic neurotransmission.

However, the scaffold has been successfully adapted to target entirely different systems:

Enzyme Inhibition: Derivatives incorporating the piperidine moiety have been developed as potent enzyme inhibitors. For example, piperidine derivatives have shown inhibitory activity against 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a target in Mycobacterium tuberculosis. nih.gov In the field of oncology, sulfonamide derivatives containing a piperidine group have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase involved in angiogenesis. acs.org

Transporter Inhibition: The scaffold has been used to develop inhibitors of neurotransmitter transporters. A series of 2-arylsulfanyl-phenyl piperazinyl acetic acids (a closely related structure) were identified as potent inhibitors of the glycine transporter 1 (GlyT-1), a mechanism explored for the treatment of schizophrenia. nih.govresearchgate.net

Receptor Modulation: Beyond direct agonism, piperidine-containing molecules have been discovered to act as allosteric modulators. One such series was found to produce allosteric muscarinic M1 receptor agonists, offering a high degree of selectivity. nih.gov

This diversity highlights that this compound is not limited to a single mechanism of action but rather serves as a valuable starting point for developing targeted agents against various receptors, enzymes, and transporters.

Compound Index

Table 5: List of Chemical Compounds Mentioned
Compound Name
This compound
gamma-aminobutyric acid (GABA)
Glycine
Serine
Arginine
Lysine
Aspartic acid
Piperidine-4-sulphonic acid
2-arylsulfanyl-phenyl piperazinyl acetic acid

Characterization of Specific Molecular Targets

The compound this compound is frequently utilized as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). sigmaaldrich.comsigmaaldrich.com PROTACs are bifunctional molecules that induce the degradation of a specific target protein by bringing it into close proximity with an E3 ubiquitin ligase. In this context, the this compound moiety does not typically have a primary molecular target itself; rather, it serves as a crucial structural component connecting a "warhead" that binds to the target protein and a ligand that recruits the E3 ligase. The rigidity incorporated into this linker can influence the three-dimensional orientation of the entire PROTAC, which is critical for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent protein degradation. sigmaaldrich.com

While this compound is a key building block, the core piperidinylphenyl scaffold is present in molecules designed to interact with a variety of molecular targets. The specific target is dictated by other functionalities attached to the scaffold. Research on analogous structures provides insight into the potential applications of this chemical motif. For instance, derivatives incorporating this core have been investigated for their activity against targets such as kinases and G-protein coupled receptors (GPCRs).

Structural Motif Derivative Class Potential Molecular Target
PiperidinylphenylSulfonamide DerivativesVascular Endothelial Growth Factor Receptor 2 (VEGFR-2) acs.org
PiperidinylphenylN-piperidinyl indolesNociceptin Opioid Receptor (NOP) nih.gov
PiperidinylphenylButyl-piperidine derivativesMuscarinic M1 Receptor (Allosteric Agonist) nih.gov

This table illustrates potential molecular targets based on research on structurally related compounds.

Analysis of Hydrophobic, Hydrogen Bonding, and Electrostatic Interactions at Binding Sites

The specific binding site interactions of this compound are dependent on its role within a larger molecule. When used as a linker in a PROTAC, its primary function is to optimally position the two active ends of the molecule. The linker itself can form non-specific interactions within the pocket between the target protein and the E3 ligase, contributing to the stability of the ternary complex.

The structural components of the molecule suggest the types of interactions it can participate in:

Phenyl Ring: The aromatic phenyl group can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine in a binding pocket. acs.org It can also participate in π-π stacking interactions with other aromatic residues like phenylalanine, tyrosine, or tryptophan.

Piperidine Ring: The saturated piperidine ring primarily contributes to the molecule's conformation and can form van der Waals and hydrophobic interactions. The secondary amine (NH) group within the piperidine ring is a potential hydrogen bond donor.

Carboxylic Acid: The acetic acid moiety is a key interaction point, capable of forming strong electrostatic interactions (salt bridges) with positively charged residues like arginine or lysine. The carboxyl group can also act as both a hydrogen bond donor and acceptor.

In studies of related sulfonamide derivatives targeting the VEGFR-2 active site, the central phenyl moiety was observed to contribute to hydrophobic interactions with residues like Val914, Val846, and Val897. acs.org Molecular docking of other piperidine-containing ligands in GPCRs has shown the potential for hydrogen-bond interactions with polar amino acids. nih.gov These examples highlight the types of interactions the this compound scaffold can facilitate at a biological binding site.

In Vitro Metabolism Studies (Non-Human)

Identification of Metabolites Using In Vitro Systems (e.g., Liver S9 Fractions)

In vitro metabolism studies are essential for predicting how a compound will be processed in the body. Liver S9 fractions are a common tool for these studies as they contain a mixture of both microsomal (Phase I) and cytosolic (Phase II) metabolic enzymes. semanticscholar.orgresearchgate.net This allows for the identification of a wide range of potential metabolites.

For this compound, metabolism would likely proceed through two main phases.

Phase I Metabolism: These reactions introduce or expose functional groups, typically increasing the polarity of the molecule. The most common Phase I reaction is oxidation. researchgate.net

Phase II Metabolism: These are conjugation reactions where an endogenous molecule (like glucuronic acid or sulfate) is attached to the parent compound or its Phase I metabolite, further increasing water solubility to facilitate excretion. springernature.com

Metabolic Phase Reaction Type Potential Metabolite
Phase IHydroxylationHydroxylation of the phenyl ring
Phase IHydroxylationHydroxylation at various positions on the piperidine ring
Phase IIGlucuronidationGlucuronide conjugate of a hydroxylated metabolite
Phase IIGlucuronidationAcyl glucuronide conjugate of the carboxylic acid group
Phase IISulfationSulfate conjugate of a hydroxylated metabolite

This table outlines potential metabolites based on common metabolic pathways for the compound's structural motifs.

Characterization of Metabolic Enzymes (e.g., Cytochrome P450s)

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in liver microsomes, is responsible for the majority of Phase I oxidative metabolism of drugs and other xenobiotics. semanticscholar.orgnih.gov Of the many CYP isozymes, a small number, including CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2, are responsible for metabolizing approximately 90% of clinically used drugs. nih.gov

The metabolism of this compound would likely involve several of these enzymes:

CYP3A4 and CYP2D6: These enzymes are frequently implicated in the metabolism of compounds containing a piperidine moiety. nih.govresearchgate.net They are known to catalyze hydroxylation reactions on the piperidine ring as well as N-dealkylation, though the latter is not possible for this specific compound's unsubstituted piperidine nitrogen.

CYP2C9: This enzyme is often involved in the metabolism of acidic drugs, such as those containing a phenylacetic acid structure. researchgate.net

CYP1A2 and CYP3A4: These enzymes are known to be the main catalysts for the 5-sulfoxidation and N-demethylation of some piperidine-type phenothiazines. researchgate.net

Identifying which specific CYP enzymes metabolize a compound is critical for predicting potential drug-drug interactions.

Assessment of In Vitro Metabolic Stability

Metabolic stability assays measure the rate at which a compound is metabolized by liver enzymes in an in vitro setting. mdpi.com These experiments typically involve incubating the compound with liver microsomes or S9 fractions and measuring the decrease in the parent compound's concentration over time. The results are used to calculate key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.com A compound with a short half-life and high clearance is considered to have low metabolic stability, which may lead to low bioavailability in vivo. mdpi.com

Stability Classification Typical Half-Life (t½) in Human Liver Microsomes (minutes) Typical Intrinsic Clearance (CLint) (µL/min/mg protein)
High> 60< 12
Medium15 - 6012 - 60
Low< 15> 60

This table provides a general classification for in vitro metabolic stability. Actual values are compound-specific.

Chemical modifications to a core structure can significantly alter metabolic stability. Studies on related compounds have shown that even subtle changes to substituents can lead to noticeable perturbations in metabolic stability and the resulting metabolites. nih.gov

Species Differences in In Vitro Metabolism Profiles

The rate and pathways of drug metabolism can vary significantly between different animal species (e.g., rat, mouse, dog, monkey) and humans. nih.gov These differences are primarily due to variations in the expression levels and catalytic activities of metabolic enzymes, particularly CYPs. europa.eu Therefore, conducting in vitro metabolism studies using liver fractions from multiple species is a crucial step in drug discovery. These comparative studies help to determine which animal species is the most relevant toxicological model for humans and aid in the extrapolation of animal pharmacokinetic data to predict human outcomes. europa.eufrontiersin.org

For example, research on other compounds has demonstrated marked species differences. In one study, a compound was metabolized rapidly in rat liver microsomes but was relatively stable in human, monkey, dog, and mouse microsomes. frontiersin.org Another study found a different compound to be stable in human and rat liver microsomes but unstable in dog and mouse systems, with a significantly lower percentage of the drug remaining after 60 minutes of incubation. mdpi.com

Species % Drug Remaining at 60 min (Example Compound A) mdpi.com Half-Life (t½) in min (Example Compound B) mdpi.com
Human39.0%216
Monkey24.5%-
Dog20.7%-
Rat45.8%36
Mouse32.8%81

This table illustrates typical species differences in metabolic stability using data for two different example compounds from the literature to highlight the variability.

Applications in Chemical Biology and Drug Discovery Research

Role as a Synthetic Building Block for Complex Molecules

2-(4-(Piperidin-4-yl)phenyl)acetic acid and its derivatives are extensively used as foundational building blocks in organic synthesis. The presence of multiple reactive sites—the carboxylic acid group, the secondary amine of the piperidine (B6355638) ring, and the aromatic phenyl ring—allows for a wide range of chemical modifications. This versatility enables chemists to construct more complex molecular architectures. For instance, the tert-butyloxycarbonyl (Boc) protected analogue, 2-(4-Boc-piperazinyl)-2-phenylacetic acid, serves as a key intermediate in the synthesis of various bioactive molecules, where the Boc group allows for selective reactions at other sites of the molecule. chemimpex.com This strategic protection is crucial in multi-step syntheses, facilitating the creation of intricate structures for medicinal chemistry applications. chemimpex.com The broader class of phenylacetic acid derivatives is also recognized for its utility as building blocks in pharmaceutical development. pharmalego.com

Utilization as a Scaffold in Medicinal Chemistry Programs

The core structure of this compound, often referred to as a 4-phenylpiperidine (B165713) scaffold, is a privileged motif in medicinal chemistry. nih.gov A scaffold is a central framework of a molecule to which various functional groups can be attached to create a library of related compounds. This approach is fundamental to systematically exploring the structure-activity relationship (SAR) of a chemical series. The 4-phenylpiperidine scaffold has been successfully employed in the design of small molecule mu-opioid receptor agonists. nih.gov Furthermore, the piperidin-4-yl group, a key feature of the title compound, has been incorporated into more complex scaffolds, such as the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which has been investigated for the development of NLRP3 inflammasome inhibitors. nih.gov The inherent conformational properties of the piperidine ring, coupled with the synthetic tractability of the phenylacetic acid portion, make this scaffold an attractive starting point for the discovery of new drugs.

Lead Compound Identification and Optimization Studies

In the quest for new medicines, a "lead compound" is a chemical entity that demonstrates promising biological activity and serves as the starting point for drug development. slideshare.net Compounds structurally related to this compound have been identified as lead compounds in various therapeutic areas. For example, derivatives of 2-(thiophen-2-yl)acetic acid have been identified as lead compounds for the inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target for anti-inflammatory and cancer therapies. nih.govfrontiersin.orgnih.gov

Once a lead is identified, the process of lead optimization aims to enhance its desirable properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. biobide.com The 4-phenylpiperidine core is amenable to such optimization. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized and evaluated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease, with one compound emerging as a promising lead. researchgate.net Similarly, sulfonamide derivatives incorporating a 4-((4-methylpiperidin-1-yl)sulfonyl)phenyl moiety have undergone optimization to yield potent anticancer agents. acs.org These studies underscore the value of the structural motifs present in this compound for the discovery and refinement of new drug candidates.

Application in Targeted Protein Degradation (PROTAC Development)

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a revolutionary approach in drug discovery. nih.govmdpi.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.gov A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. explorationpub.com

This compound hydrochloride has been identified as a useful semi-flexible linker in the development of PROTACs. sigmaaldrich.com The piperidine ring can enhance the solubility of the PROTAC molecule, a critical property for its biological activity. explorationpub.com The incorporation of such rigid or semi-rigid linkers can influence the three-dimensional orientation of the PROTAC, which is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately impacting the efficiency of protein degradation. sigmaaldrich.com

Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. beilstein-journals.org While direct applications of this compound as a chemical probe are not extensively documented, its structural features make it a suitable candidate for the development of such tools. The carboxylic acid handle allows for the attachment of reporter tags, such as fluorescent dyes or affinity labels, which can be used to visualize or isolate the target protein. The 4-phenylpiperidine core can be modified to optimize binding affinity and selectivity for a protein of interest. The development of chemical probes is a powerful strategy for dissecting complex biological pathways and identifying new drug targets. beilstein-journals.org

Design of Novel Therapeutic Agents based on Structural Features

The distinct structural components of this compound have inspired the design of a wide array of novel therapeutic agents. The piperidin-4-yl side chain has been incorporated into a series of AKT inhibitors, with some compounds showing potent anti-proliferative effects in prostate cancer cells. nih.gov The 4-phenylpiperidine scaffold has also been the basis for the design of mu-opioid receptor agonists. nih.gov Furthermore, the conjugation of a phenylthiazolidin-4-one moiety to a piperazine (B1678402) ring, a close relative of piperidine, has led to the development of compounds with both anticancer and antimicrobial activities. researchgate.net These examples highlight the modular nature of the this compound structure, allowing medicinal chemists to rationally design new molecules with desired biological activities by combining and modifying its key pharmacophoric features.

Conclusion and Future Research Directions

Summary of Current Research Landscape for 2-(4-(Piperidin-4-yl)phenyl)acetic Acid

Current research predominantly identifies this compound as a key building block in the field of targeted protein degradation. sigmaaldrich.com Specifically, it is utilized as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). sigmaaldrich.com PROTACs are bifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

The structure of this compound is particularly well-suited for this role. The 4-aryl piperidine (B6355638) component introduces a degree of rigidity into the linker chain. sigmaaldrich.com This structural constraint can be critical in influencing the three-dimensional orientation of the final PROTAC molecule, which in turn affects the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. sigmaaldrich.com The carboxylic acid functional group provides a convenient chemical handle for conjugation to other molecular fragments. sigmaaldrich.com The piperidine and phenyl groups also offer sites for further chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility and cell permeability.

Table 1: Summary of Current Research Focus

Research Area Key Findings
PROTAC Development Utilized as a semi-flexible linker for targeted protein degradation. sigmaaldrich.com
Medicinal Chemistry Serves as a 4-aryl piperidine building block. sigmaaldrich.com

| Structural Impact | The inherent rigidity of the scaffold can influence the formation and stability of the PROTAC-induced ternary complex. sigmaaldrich.com |

Emerging Research Areas and Unexplored Facets

While its role as a PROTAC linker is established, several research avenues for this compound remain nascent or entirely unexplored. The piperidine heterocycle is a common motif in a vast array of pharmaceuticals, including anticancer, anti-inflammatory, and antipsychotic agents, suggesting that the core scaffold of this compound could be leveraged in new ways. mdpi.comnih.gov

Emerging areas could involve:

Exploration of Intrinsic Biological Activity: The vast majority of research treats this molecule as a passive linker. A largely unexplored facet is whether the compound itself or its simple derivatives possess any inherent biological activity. Given that phenylacetic acid derivatives have shown efficacy in various medical treatments and piperidine-containing compounds are central to many drugs, systematic screening of this compound against various biological targets is warranted. nih.govmdpi.com

Application in Other Bifunctional Molecules: Beyond PROTACs, the linker technology is expanding to other modalities like Lysosome Targeting Chimeras (LYTACs) and Ribonuclease Targeting Chimeras (RIBOTACs). The utility of this compound as a linker in these alternative degrader systems has not been extensively investigated.

Novel Scaffolds for Drug Discovery: The core structure could serve as a starting point for fragment-based drug discovery campaigns. By systematically exploring the chemical space around the piperidine and phenylacetic acid core, novel inhibitors or modulators for various protein targets could be identified. For instance, derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been identified as potential anti-inflammatory agents. nih.gov

Potential for Further Structural Modification and Target Engagement

The true potential of this compound lies in its amenability to structural modification. Each component of the molecule—the piperidine ring, the phenyl ring, and the acetic acid group—offers a site for chemical alteration to optimize properties for specific applications.

Piperidine Ring: The secondary amine of the piperidine is the most common site of modification. It serves as the attachment point for a ligand that binds to an E3 ligase in a PROTAC. However, the ring carbons could also be substituted to alter the linker's conformation and vectoral properties.

Phenyl Ring: The aromatic ring can be substituted with various functional groups (e.g., halogens, alkyls, methoxy (B1213986) groups) to modulate electronic properties, metabolic stability, and lipophilicity. These changes can fine-tune the molecule's ADME (absorption, distribution, metabolism, and excretion) profile.

Acetic Acid Moiety: The carboxylic acid is typically used to form an amide bond with a ligand for the target protein. The alpha-carbon of the acetic acid could also be functionalized to introduce additional chemical diversity or to alter the spacing and angle of the attached ligand.

Computational studies on related 2-piperidin-4-yl-acetamide derivatives have shown that hydrophobic properties on the molecule's surface are favorable for target engagement, while the presence of polar groups can be detrimental. nih.gov This highlights the importance of strategic structural modification to enhance biological activity.

Table 2: Potential Sites for Structural Modification

Molecular Moiety Potential Modification Purpose / Impact
Piperidine Nitrogen Attachment of E3 ligase ligands or other functional groups. Primary conjugation site for creating bifunctional molecules. sigmaaldrich.com
Phenyl Ring Introduction of substituents (e.g., -F, -Cl, -CH3). Modulate solubility, lipophilicity, and metabolic stability.
Acetic Acid Group Esterification or amidation with target protein ligands. Covalent attachment to warheads for target engagement.

| Piperidine Carbon Skeleton | Addition of alkyl or other groups. | Alter linker rigidity, conformation, and spatial orientation. |

Future Methodological Advancements in its Study

Advancements in research methodologies will be crucial for unlocking the full potential of this compound and its derivatives.

High-Throughput Synthesis and Screening: The development of automated, high-throughput synthesis platforms could enable the rapid creation of large libraries of PROTACs or other derivatives using this compound as a core scaffold. Coupling these synthetic efforts with high-content screening assays will accelerate the discovery of new molecules with desired biological activities.

Advanced Analytical Techniques: The application of sophisticated analytical methods, such as cryo-electron microscopy (cryo-EM) and advanced mass spectrometry, will be invaluable for characterizing the structure of the ternary complexes involving PROTACs built with this linker. These techniques can provide direct experimental evidence to validate computational models and inform future design strategies. Furthermore, novel biophysical techniques will be needed to accurately measure the kinetics and thermodynamics of ternary complex formation in a cellular environment.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 2-(4-(Piperidin-4-yl)phenyl)acetic acid and its derivatives?

  • Methodology : Derivatives of this compound are synthesized via nucleophilic aromatic substitution or coupling reactions. For example:

  • Route 1 : Reacting 2-(piperidin-4-yl)acetic acid hydrochloride with substituted aryl halides (e.g., 4′-fluoroacetophenone) in polar aprotic solvents (DMSO/DMF) at 100–130°C for 12–48 hours, followed by pH adjustment (HCl) and extraction .
  • Route 2 : Purification via silica gel chromatography or recrystallization, with yields ranging from 39% to 65% depending on substituent steric/electronic effects .
    • Characterization : Confirmed by 1H^1H-NMR (e.g., δ 2.5–3.5 ppm for piperidine protons) and 13C^{13}C-NMR (e.g., 170–175 ppm for carboxylic acid carbons), supplemented by LC-MS for molecular ion validation .

Q. How is this compound characterized structurally and functionally?

  • Structural Analysis : Key techniques include:

  • NMR : Assigns proton environments (e.g., aromatic vs. aliphatic signals) and confirms regiochemistry.
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 255.74 for the hydrochloride salt) .
    • Functional Role : The piperidine moiety provides rigidity, while the acetic acid group enables conjugation to proteolysis-targeting chimeras (PROTACs) for protein degradation studies .

Q. What are the primary research applications of this compound?

  • PROTAC Development : Acts as a semi-flexible linker to connect E3 ligase ligands and target protein binders, balancing rigidity for ternary complex formation and flexibility for drug-like pharmacokinetics .
  • Enzyme Inhibition : Derivatives (e.g., 2-(piperidin-4-yl)acetamides) are explored as soluble epoxide hydrolase inhibitors with anti-inflammatory activity .

Advanced Research Questions

Q. How does linker flexibility in PROTAC design influence ternary complex formation and degradation efficiency?

  • Mechanistic Insight : Semi-rigid linkers like this compound optimize spatial alignment between E3 ligases and target proteins. Excessive flexibility reduces binding cooperativity, while excessive rigidity limits conformational adaptability .
  • Experimental Validation : Use cryo-EM or X-ray crystallography to resolve ternary complex structures. Compare degradation efficiency (DC50_{50}) across linker variants in cell-based assays .

Q. What strategies address low yields in synthesizing piperidine-containing arylacetic acid derivatives?

  • Optimization Approaches :

  • Solvent Selection : DMF or DMSO enhances reaction rates due to high polarity and stability at elevated temperatures.
  • Catalysis : Introduce phase-transfer catalysts (e.g., K2_2CO3_3) to improve nucleophilic substitution efficiency .
  • Steric Mitigation : Substitute bulky aryl groups (e.g., 4-cyanophenyl) with smaller substituents to reduce steric hindrance, improving yields from 39% to 65% .

Q. How do stereochemical variations in piperidine derivatives affect biological activity?

  • Case Study : Enantiomeric forms of similar piperidine-acetic acid compounds show divergent binding affinities to enzymes (e.g., soluble epoxide hydrolase). For example, (R)-isomers may exhibit 10-fold higher inhibition than (S)-isomers .
  • Methodology : Resolve stereochemistry using chiral HPLC or asymmetric synthesis. Validate activity via enzymatic assays (e.g., fluorescence-based substrate turnover) .

Q. What analytical challenges arise in quantifying PROTAC degradation efficiency using this linker?

  • Key Issues :

  • Low Abundance Targets : Use immunoblotting or targeted proteomics (e.g., SILAC) to detect protein degradation at low concentrations.
  • Off-Target Effects : Employ CRISPR-Cas9 knockout models to confirm on-target degradation .
    • Data Interpretation : Apply Hill slope analysis to distinguish cooperative vs. non-cooperative ternary complex formation .

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